Methyl (3S)-1-(prop-2-yn-1-yl)piperidine-3-carboxylate

Chiral Building Block Enantioselective Synthesis Stereochemical Purity

Methyl (3S)-1-(prop-2-yn-1-yl)piperidine-3-carboxylate (CAS 1567935-26-5) is a chiral, non-racemic piperidine derivative bearing a propargyl (prop-2-yn-1-yl) substituent at the ring nitrogen and a methyl ester at the 3-position. With a molecular formula of C10H15NO2 and a molecular weight of 181.23 g/mol, this compound belongs to the broader class of N-substituted nipecotic acid esters—a family recognized as privileged scaffolds in medicinal chemistry, particularly as GABA uptake inhibitor precursors and versatile intermediates for diversity-oriented synthesis.

Molecular Formula C10H15NO2
Molecular Weight 181.23 g/mol
Cat. No. B13240780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (3S)-1-(prop-2-yn-1-yl)piperidine-3-carboxylate
Molecular FormulaC10H15NO2
Molecular Weight181.23 g/mol
Structural Identifiers
SMILESCOC(=O)C1CCCN(C1)CC#C
InChIInChI=1S/C10H15NO2/c1-3-6-11-7-4-5-9(8-11)10(12)13-2/h1,9H,4-8H2,2H3/t9-/m0/s1
InChIKeyPNCOYPCTFNKJQQ-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl (3S)-1-(prop-2-yn-1-yl)piperidine-3-carboxylate: Chiral Piperidine Building Block with Terminal Alkyne Handle


Methyl (3S)-1-(prop-2-yn-1-yl)piperidine-3-carboxylate (CAS 1567935-26-5) is a chiral, non-racemic piperidine derivative bearing a propargyl (prop-2-yn-1-yl) substituent at the ring nitrogen and a methyl ester at the 3-position [1]. With a molecular formula of C10H15NO2 and a molecular weight of 181.23 g/mol, this compound belongs to the broader class of N-substituted nipecotic acid esters—a family recognized as privileged scaffolds in medicinal chemistry, particularly as GABA uptake inhibitor precursors and versatile intermediates for diversity-oriented synthesis [2]. The combination of a defined (S)-stereocenter, a reactive terminal alkyne, and a hydrolyzable methyl ester makes this compound a trifunctional chiral building block for applications in click chemistry, parallel library synthesis, and structure–activity relationship (SAR) exploration .

Enantioselective SAR with defined (S)-stereocenter
CuAAC click chemistry via terminal alkyne
Tunable lipophilicity from methyl ester handle

Why Methyl (3S)-1-(prop-2-yn-1-yl)piperidine-3-carboxylate Cannot Be Replaced by Generic Analogs


Interchanging this compound with its closest structural relatives—the racemic mixture (CAS 1548668-14-9), the des-propargyl (S)-methyl nipecotate (CAS 276248-50-1), or the ethyl ester analog (CAS 1234357-94-8)—introduces distinct and often unacceptable deviations in experimental outcomes. The racemic mixture contains 50% of the (R)-enantiomer, which can exhibit different binding affinities, pharmacokinetics, or metabolic stability in chiral biological environments [1]. Removal of the terminal alkyne eliminates the capacity for copper(I)-catalyzed azide–alkyne cycloaddition (CuAAC), a reaction central to modern bioconjugation and library synthesis strategies [2]. Substitution of the methyl ester with an ethyl ester alters both the steric profile and the hydrolysis rate under enzymatic or basic conditions, potentially derailing prodrug strategies or downstream functional group interconversions . Each of these modifications represents a non-trivial perturbation to the reactivity, stereochemistry, and application scope of the building block, rendering generic substitution a significant risk to reproducibility in both medicinal chemistry and chemical biology workflows.

Racemate Contains 50% (R)-enantiomer that may shift biological SAR in chiral environments
Des-propargyl analog Absence of terminal alkyne removes CuAAC conjugation capability
Ethyl ester analog Altered steric and hydrolysis profile may affect prodrug and downstream reactivity

Methyl (3S)-1-(prop-2-yn-1-yl)piperidine-3-carboxylate: Quantitative Differentiation Evidence Against Comparators


Defined (S)-Stereochemistry vs. Racemic Mixture: Impact on Enantiomeric Composition

The target compound is supplied as the single (S)-enantiomer with a defined stereocenter at the 3-position of the piperidine ring, as confirmed by the InChI stereodescriptor '/t9-/m0/s1' in PubChem CID 79038244 [1]. In contrast, the racemic mixture (CAS 1548668-14-9) is an equimolar blend of (R)- and (S)-enantiomers, as indicated by the non-stereospecific InChIKey 'PNCOYPCTFNKJQQ-UHFFFAOYSA-N' in PubChem CID 78920665 [2]. The defined stereochemistry is critical because the (R)-enantiomer of nipecotic acid derivatives has been shown to be a more potent inhibitor of GABA uptake than the (S)-isomer, with reported IC50 differences of approximately 2- to 5-fold in rat brain slice assays [3]. While direct comparative activity data for the propargyl-substituted enantiomers are not publicly available, this class-level precedent underscores the risk that the 50% (R)-enantiomer present in the racemic mixture could confound biological SAR interpretation.

Enantiomeric Composition
Class-level inference
≥95% (S)-enantiomer vs. ~50:50 racemate; Δ≥45 pp (S)-excess
Supports enantiomer-specific SAR interpretation
Class-level precedent for (R) vs. (S) GABA uptake inhibition differences
Chiral Building Block Enantioselective Synthesis Stereochemical Purity

Terminal Alkyne Functionality: CuAAC Click Chemistry Compatibility vs. Des-Propargyl Nipecotate Esters

The propargyl group (–CH2C≡CH) attached to the piperidine nitrogen provides a terminal alkyne that is reactive in copper(I)-catalyzed azide–alkyne cycloaddition (CuAAC), the cornerstone reaction of click chemistry [1]. This enables selective, high-yielding, and bioorthogonal conjugation to azide-bearing partners such as fluorophores, biotin tags, or solid supports. In contrast, the des-propargyl analog (S)-methyl piperidine-3-carboxylate (CAS 276248-50-1) lacks this functional handle and is limited to conventional amide/ester coupling chemistry [2]. N-propargyl nipecotic acid derivatives have been explicitly employed as synthetic intermediates for triazole-containing GABA uptake inhibitor libraries, where the alkyne spacer is critical for subsequent diversification via CuAAC [3]. The presence of the terminal alkyne thus expands the chemical space accessible from this building block by enabling a transformation class (1,3-dipolar cycloaddition) that is unavailable to its des-propargyl counterparts.

CuAAC Reactivity
Class-level inference
Terminal alkyne present — competent for CuAAC; absent in des-propargyl analog
Enables triazole diversification via click chemistry
Requires azide partner under Cu(I) catalysis
Click Chemistry Bioconjugation Triazole Synthesis

Methyl Ester vs. Free Carboxylic Acid: Physicochemical Property Differentiation for Prodrug and Penetration Strategies

The methyl ester form of this compound confers a calculated XLogP3-AA value of approximately 0.7 and zero hydrogen bond donors, as reported in PubChem [1]. In contrast, the corresponding free carboxylic acid analog, (3S)-1-(prop-2-yn-1-yl)piperidine-3-carboxylic acid (CAS not directly listed, but (3R) version is CAS 2091356-37-3), would possess a calculated XLogP3-AA of approximately -1.5 to -2.0 and one hydrogen bond donor, consistent with class-level data for nipecotic acid (XLogP3-AA ≈ -1.8, 1 HBD) vs. its methyl ester (XLogP3-AA ≈ -0.1, 0 HBD) [2]. The ~2.2–2.7 log unit increase in lipophilicity and the elimination of the carboxylic acid hydrogen bond donor are well-established drivers of improved passive membrane permeability and blood–brain barrier penetration in the nipecotic acid class [3]. While direct comparative permeability data for this specific methyl ester are not published, the class-level SAR consistently demonstrates that methyl esterification of nipecotic acid derivatives enhances CNS availability versus the parent acid.

Lipophilicity (XLogP3-AA)
Class-level inference
Target XLogP3-AA 0.7; free acid class estimate −1.8 to −2.0; Δ ≈ +2.5 log units
Supports passive permeability context in cellular assays
Class-level permeability precedent for nipecotic acid esters
CNS Penetration Prodrug Design Lipophilicity

Supplier Batch Quality: Analytical Documentation vs. Uncharacterized Stock

Reputable suppliers such as Bidepharm and Leyan offer this compound at a standard purity of 95% and provide batch-specific analytical documentation including NMR, HPLC, and GC spectra . This level of characterization enables the user to verify structural identity, assess residual solvent or impurity profiles, and establish batch-to-batch consistency—factors that are critical for reproducible SAR campaigns and scale-up studies. In contrast, generic or uncharacterized stock of the racemic analog (CAS 1548668-14-9) from less rigorous sources may lack comprehensive analytical certification, introducing uncertainty regarding actual purity, stereochemical composition, and impurity profiles. Given that even small quantities of reactive impurities can interfere with metal-catalyzed click chemistry or biological assays, the availability of verified batch data represents a tangible procurement advantage [1].

Batch Quality
Supporting evidence
95% purity; batch-specific NMR, HPLC, GC reports available
Supports batch-to-batch reproducibility
Documentation reduces impurity-related experimental risk
Quality Control Batch Reproducibility Analytical Certification

Methyl (3S)-1-(prop-2-yn-1-yl)piperidine-3-carboxylate: Evidence-Backed Application Scenarios


Enantioselective GABA Transporter SAR Libraries

When conducting SAR studies on GABA transporter (GAT) inhibition, the (S)-configured methyl ester serves as a stereochemically defined scaffold for N-substituted nipecotic acid derivatives. The known stereoselectivity of GABA uptake inhibition—where the (R)-nipecotic acid enantiomer shows 2- to 5-fold greater potency than the (S)-form [1]—means that starting with the pure (S)-enantiomer avoids confounding biological data with the activity of the unintended (R)-antipode. This is particularly important when the propargyl group is subsequently elaborated via CuAAC to generate triazole-linked lipophilic domains, a strategy validated in the nipecotic acid literature for developing potent mGAT1 inhibitors [2].

Click Chemistry-Mediated Bioconjugation and Probe Synthesis

The terminal alkyne enables CuAAC conjugation to azide-functionalized fluorophores, affinity tags (e.g., biotin-azide), or solid supports under mild, bioorthogonal conditions. This makes the compound suitable for generating chemical probes for target engagement studies, pull-down assays, or cellular imaging applications. The methyl ester can be retained for cellular permeability during labeling or hydrolyzed post-conjugation to the free acid for enhanced aqueous solubility. This dual functionality—alkyne for click conjugation plus ester for tunable lipophilicity—is not offered by either the des-propargyl nipecotate esters or the free acid analog [3].

Parallel Library Synthesis via Solid-Phase or Solution-Phase CuAAC Diversification

The compound is well-suited as a core scaffold for parallel library synthesis, where the terminal alkyne serves as a universal functional handle for diversification with diverse azide building blocks. The defined (S)-stereochemistry ensures that all library members share the same enantiomeric configuration, eliminating stereochemical variability. The methyl ester can subsequently be hydrolyzed to the free acid, converted to amides, or reduced to the alcohol, providing additional diversification points. This is a key advantage over the racemic analog, which would generate a library of diastereomeric mixtures requiring chiral separation of each member [1][2].

Prodrug Design for Enhanced CNS Penetration

The methyl ester form provides an intrinsic lipophilicity advantage (XLogP3-AA = 0.7 vs. an estimated -1.8 to -2.0 for the free acid) that supports passive membrane permeability. This property is valuable in CNS-targeted prodrug strategies, where the ester is designed to cross the blood–brain barrier and undergo esterase-mediated hydrolysis to release the active free acid in the central compartment. This approach is precedented in the nipecotic acid class, where pivaloyloxymethyl ester prodrugs of nipecotic acid derivatives have demonstrated anticonvulsant activity following systemic administration, whereas the parent acids are inactive orally due to poor brain penetration [3].

Application
Selection Property
Validation Focus
GABA transporter SAR studies
Stereochemically defined (S)-scaffold
Enantiomer-specific binding assays
Click-chemistry probe synthesis
Terminal alkyne for CuAAC
Conjugation efficiency and selectivity
Parallel library diversification
Universal alkyne handle with defined stereochemistry
Library stereochemical uniformity
CNS exposure-model research
Methyl ester lipophilicity profile
Permeability and esterase stability assays
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